[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile
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Overview
Description
[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile is a chemical compound with the molecular formula C23H19N2O2P It is known for its unique structure, which includes a diphenylphosphoryl group, a 4-methoxyphenyl group, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile typically involves the reaction of diphenylphosphine oxide with 4-methoxybenzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of [(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its reactive functional groups .
Comparison with Similar Compounds
[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile can be compared with similar compounds such as:
[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]ethanedinitrile: Similar structure but with an ethanedinitrile moiety.
[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]butanedinitrile: Similar structure but with a butanedinitrile moiety.
[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]benzenedinitrile: Similar structure but with a benzenedinitrile moiety.
Properties
CAS No. |
922729-96-2 |
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Molecular Formula |
C23H19N2O2P |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[diphenylphosphoryl-(4-methoxyphenyl)methyl]propanedinitrile |
InChI |
InChI=1S/C23H19N2O2P/c1-27-20-14-12-18(13-15-20)23(19(16-24)17-25)28(26,21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,19,23H,1H3 |
InChI Key |
PIPURFQSHBAKKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C#N)C#N)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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